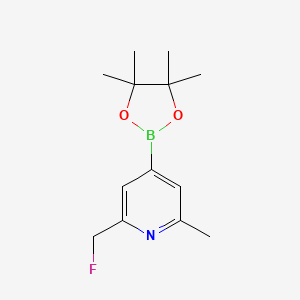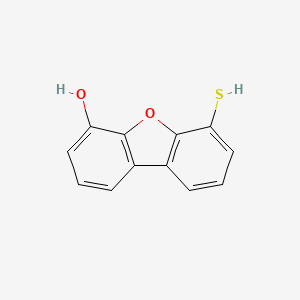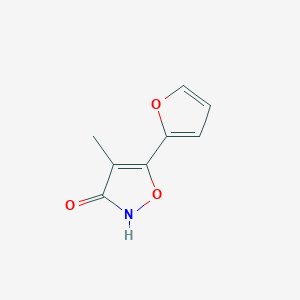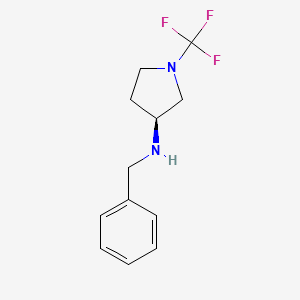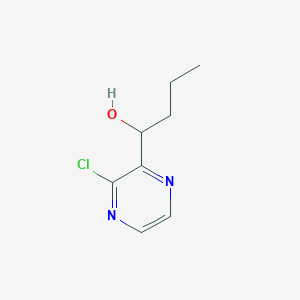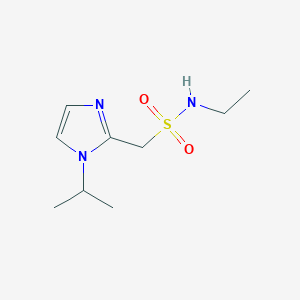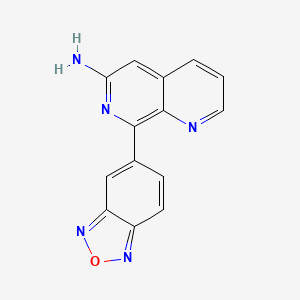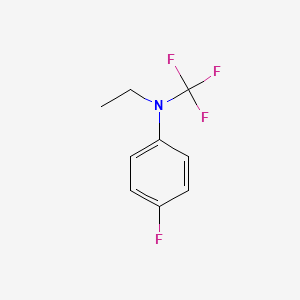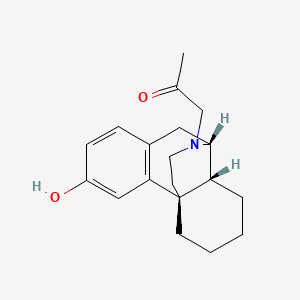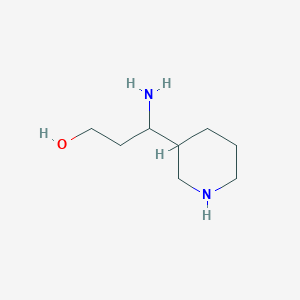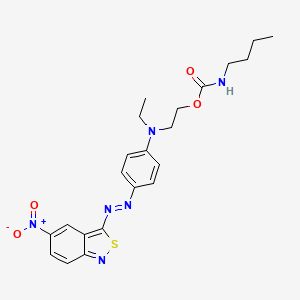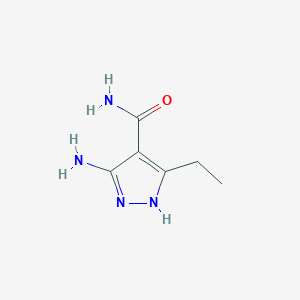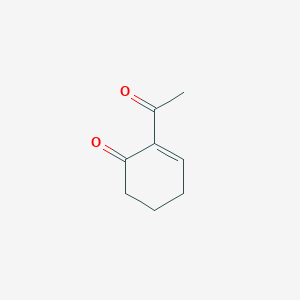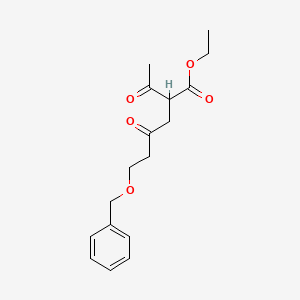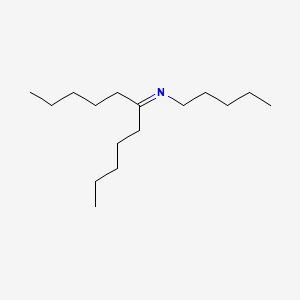
N-pentylundecan-6-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pentylundecan-6-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Imines are also known as Schiff bases and are widely used in organic synthesis due to their versatility and reactivity. This compound is particularly interesting due to its unique structure, which combines a long aliphatic chain with an imine functional group, making it a valuable compound for various applications in chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-pentylundecan-6-imine can be synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The general reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water to form the imine. For this compound, the specific reactants would be pentylamine and undecanal. The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the imine bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as metal complexes or enzymes, can also enhance the efficiency of the reaction. For example, D-amino acid oxidase from porcine kidney has been used to catalyze the oxidation of primary amines to imines .
化学反応の分析
Types of Reactions
N-pentylundecan-6-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
科学的研究の応用
N-pentylundecan-6-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
作用機序
The mechanism of action of N-pentylundecan-6-imine involves its ability to form reversible covalent bonds with various molecular targets. The imine functional group can interact with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff base adducts. This interaction can modulate the activity of enzymes and other proteins, making this compound a valuable tool in biochemical research .
類似化合物との比較
N-pentylundecan-6-imine can be compared to other imines, such as:
N-hexylundecan-6-imine: Similar structure but with a shorter aliphatic chain.
N-pentylheptan-6-imine: Similar structure but with a shorter overall chain length.
N-pentylbenzylideneamine: Contains an aromatic ring instead of an aliphatic chain.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution .
特性
CAS番号 |
51677-38-4 |
|---|---|
分子式 |
C16H33N |
分子量 |
239.44 g/mol |
IUPAC名 |
N-pentylundecan-6-imine |
InChI |
InChI=1S/C16H33N/c1-4-7-10-13-16(14-11-8-5-2)17-15-12-9-6-3/h4-15H2,1-3H3 |
InChIキー |
GXJRBBHPCYTQKV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=NCCCCC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


